molecular formula C19H12FN7O2 B6585851 3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223906-76-0

3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6585851
CAS No.: 1223906-76-0
M. Wt: 389.3 g/mol
InChI Key: QEXANTZIOMTANW-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 4-fluorophenyl group at position 3 and a 3-phenyl-1,2,4-oxadiazole-substituted methyl group at position 4. The fluorine atom enhances metabolic stability and bioavailability, while the oxadiazole moiety contributes to π-π stacking interactions, which are critical for binding to biological targets such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN7O2/c20-13-6-8-14(9-7-13)27-18-16(23-25-27)19(28)26(11-21-18)10-15-22-17(24-29-15)12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXANTZIOMTANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic organic compound that belongs to a class of heterocyclic compounds. Its structural complexity suggests potential biological activities that merit thorough investigation.

Chemical Structure

This compound features a triazolo-pyrimidine core fused with an oxadiazole moiety and a fluorophenyl substituent. The molecular formula is C19H16FN5OC_{19}H_{16}FN_5O, and its IUPAC name reflects its intricate structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Interaction : The compound could modulate cellular signaling by binding to particular receptors.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA may affect gene expression and replication processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A derivative similar to the compound demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7 and HCT116) with IC50 values indicating significant activity .
  • The presence of the oxadiazole ring has been associated with enhanced anticancer properties due to its ability to interact with cellular targets effectively.

2. Anti-inflammatory Properties

Compounds containing oxadiazole and triazole rings have shown promising anti-inflammatory effects:

  • Research indicates that derivatives exhibit inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

3. Antimicrobial Activity

The compound's structure suggests possible antimicrobial effects:

  • Studies on related compounds have shown activity against various bacterial strains, indicating that this compound may possess similar properties .

Data Tables

Activity Type IC50 Value (µM) Cell Line/Organism Reference
Anticancer27.3MCF-7 (breast cancer)
Anti-inflammatory-In vitro models
Antimicrobial-Various bacterial strains

Case Studies

  • Anticancer Study : A series of compounds based on the triazolo-pyrimidine framework were tested against multiple cancer cell lines. The results indicated that modifications at the phenyl and oxadiazole positions significantly enhanced cytotoxicity compared to unmodified analogs.
  • Inflammation Model : In a murine model of inflammation, a related compound showed a reduction in paw edema when administered at varying doses, demonstrating its potential as an anti-inflammatory agent.

Scientific Research Applications

The compound 3-(4-fluorophenyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Compounds with oxadiazol and triazole moieties have shown promising results against a range of bacterial strains, including multidrug-resistant pathogens. These findings suggest that modifications to the compound could lead to new antibiotics or antimicrobial agents .

Antiviral Effects

There is emerging evidence that compounds containing triazole and oxadiazol rings may exhibit antiviral properties. Studies have reported that these compounds can inhibit viral replication by interfering with viral polymerases or other essential viral proteins . This application is particularly relevant in the context of emerging viral infections.

Neuroprotective Effects

Some studies have suggested that triazolo-pyrimidine derivatives might possess neuroprotective properties. The mechanism may involve antioxidant activity or modulation of neuroinflammatory pathways, making them potential candidates for treating neurodegenerative diseases .

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazolo-pyrimidine derivatives, including the target compound. They found that these compounds exhibited IC50 values in the micromolar range against human breast cancer cell lines. The study concluded that further optimization could enhance their efficacy and selectivity .

Study 2: Antimicrobial Evaluation

A comparative study published in Antibiotics evaluated the antimicrobial efficacy of various oxadiazol derivatives against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead structure for developing new antibiotics .

Study 3: Neuroprotection Mechanism

Research published in Neuroscience Letters focused on the neuroprotective effects of triazolo-pyrimidine compounds in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could significantly reduce neuronal death and improve cell viability under stress conditions, suggesting their therapeutic potential for neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analysis

  • Core Planarity: The triazolopyrimidinone ring system is highly planar in all analogs (max. deviation: 0.021 Å), enabling strong conjugation and electronic delocalization .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Improve metabolic stability and binding affinity. For example, the 4-fluorophenyl group in the target compound reduces oxidative metabolism compared to non-halogenated analogs . Oxadiazole vs. Benzyl Groups: The 3-phenyl-1,2,4-oxadiazole in the target compound enhances π-π interactions compared to 4-methylbenzyl (), which may improve target engagement . Polar Substituents (e.g., methoxy): Compounds with 3,4-dimethoxyphenyl () exhibit higher solubility but reduced membrane permeability due to increased polarity.

Pharmacological Implications

  • Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than hexyl-substituted analogs (logP ~4.2, ) but more lipophilic than methoxy-containing derivatives (logP ~2.8, ), balancing solubility and bioavailability.

Key Research Findings

  • Crystallographic Data: The triazolopyrimidinone core in analogs like shows dihedral angles of 1.09°–87.74° with substituent rings, suggesting variable spatial orientations that influence protein binding .
  • Stability: Fluorinated derivatives (e.g., ) demonstrate superior stability in metabolic assays compared to non-fluorinated counterparts, as seen in related triazolopyrimidinones .

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